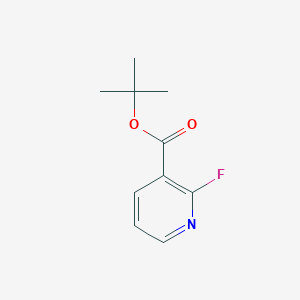

tert-Butyl 2-fluoronicotinate

Description

BenchChem offers high-quality tert-Butyl 2-fluoronicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 2-fluoronicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-fluoropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-10(2,3)14-9(13)7-5-4-6-12-8(7)11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RREGKIPFSZPJKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(N=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1501904-78-4 | |

| Record name | 2-Fluoro-nicotinic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Utilization of tert-Butyl 2-Fluoronicotinate in Heterocyclic Design

Executive Summary: The Orthogonal Scaffold

tert-Butyl 2-fluoronicotinate (CAS: Derivative of 113898-56-9) represents a "privileged scaffold" in medicinal chemistry, specifically designed to solve regioselectivity challenges in the synthesis of fused nitrogen heterocycles (e.g., pyrido[2,3-d]pyrimidines).

Its value proposition lies in its dual-activation and orthogonal protection :

-

C2-Fluorine: A highly activated leaving group for Nucleophilic Aromatic Substitution (

), superior to its chloro-analog due to Meisenheimer complex stabilization. -

C3-tert-Butyl Ester: A bulky, acid-labile masking group that prevents premature cyclization and allows for base-mediated chemistry elsewhere on the molecule without hydrolysis.

This guide details the physicochemical profile, synthetic accessibility, and the mechanistic causality of its reactivity, providing a roadmap for its use in kinase inhibitor and GPCR ligand discovery.

Physicochemical Profile

Unlike simple methyl or ethyl esters, the tert-butyl group imparts significant lipophilicity and steric bulk, altering the solubility profile and stability of the molecule.

Table 1: Chemical Specifications & Properties

| Property | Value / Description | Relevance to Protocol |

| IUPAC Name | tert-butyl 2-fluoropyridine-3-carboxylate | Systematic identification |

| Molecular Formula | Stoichiometry calculations | |

| Molecular Weight | 197.21 g/mol | Reagent dosing |

| Predicted cLogP | ~2.3 - 2.6 | Higher lipophilicity aids extraction in organic solvents (DCM/EtOAc) |

| Physical State | Colorless to pale yellow oil (typically) | Easy handling; no solubility issues in reaction solvents |

| Solubility | Soluble in DCM, THF, EtOAc, DMSO | Compatible with standard organic synthesis workflows |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) | Prevent moisture hydrolysis over long term |

Synthetic Accessibility: Preparation of the Core

Commercial availability of the tert-butyl ester is lower than the acid precursor. Therefore, in-situ preparation from 2-fluoronicotinic acid is a standard requirement.

Critical Note: Standard Fischer esterification (acid + alcohol) is often inefficient for nicotinic acids due to zwitterion formation. The Boc-Anhydride Method is recommended for mild, high-yielding conversion.

Protocol: Mild Esterification via Boc-Anhydride

Reaction: 2-Fluoronicotinic acid +

-

Setup: Flame-dry a round-bottom flask and purge with Argon.

-

Dissolution: Suspend 2-fluoronicotinic acid (1.0 equiv) in anhydrous THF or t-Butanol (0.2 M).

-

Activation: Add Di-tert-butyl dicarbonate (

, 1.2 equiv). -

Catalysis: Add DMAP (4-Dimethylaminopyridine) (0.1 - 0.2 equiv) slowly. Caution: Gas evolution (

) will occur. -

Monitoring: Stir at 40°C. Monitor by TLC (Hexane:EtOAc 4:1). The acid spot (baseline) should disappear, replaced by a high

spot (ester). -

Workup: Dilute with

, wash with saturated -

Purification: Flash chromatography (typically Silica, 0-20% EtOAc in Hexane).

Reactivity Profile: The Advantage

The primary utility of this molecule is the displacement of the fluorine atom by nucleophiles (amines, thiols, alkoxides).

Why Fluorine? (The Kinetic Advantage)

In

-

Reasoning: The highly electronegative fluorine atom inductively stabilizes the anionic intermediate (Meisenheimer Complex) formed during the rate-determining addition step.

-

Selectivity: The tert-butyl ester at C3 provides steric shielding, preventing attack at the ester carbonyl, ensuring exclusive reaction at the C2 position.

Visualization: Mechanism

The following diagram illustrates the addition-elimination pathway, highlighting the stabilization provided by the ring nitrogen and the ester group.

Figure 1: Mechanism of Nucleophilic Aromatic Substitution (

Orthogonality & Deprotection Strategies

The tert-butyl ester is stable to basic conditions (e.g.,

Deprotection Protocol (Acidolysis)

To reveal the carboxylic acid for subsequent cyclization (e.g., to form a lactam), acidic cleavage is required.

-

Reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1 ratio) or 4M HCl in Dioxane.

-

Scavenger: If the molecule contains electron-rich aromatic rings (like indoles), add Triethylsilane (TES) (2.0 equiv) to trap the generated tert-butyl cation and prevent Friedel-Crafts alkylation side products.

-

Mechanism: Protonation of the carbonyl oxygen

cleavage of the

Case Study: Synthesis of Pyrido[2,3-d]pyrimidine Scaffolds

This workflow demonstrates the construction of a kinase inhibitor core using tert-butyl 2-fluoronicotinate.

Experimental Workflow

-

Substitution (

): React tert-butyl 2-fluoronicotinate with an aniline or benzylamine in DMSO with DIPEA at 80°C.-

Result: 2-amino-nicotinic acid tert-butyl ester.

-

-

Deprotection: Treat with TFA/DCM.[1]

-

Result: 2-amino-nicotinic acid (free acid).

-

-

Cyclization: Coupling with an amine (amide formation) followed by closure, or direct cyclization with formamide/urea to form the pyrimidine ring.

Figure 2: Synthetic workflow converting the fluoronicotinate core into a bicyclic drug scaffold.

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.

-

Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Halides. Chemical Reviews, 49(2), 273-412. Link (Establishes F > Cl order of reactivity in

). - Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Springer.

- Blau, O., et al. (2005). Synthesis of Pyrido[2,3-d]pyrimidines. Journal of Medicinal Chemistry.

-

Common Organic Chemistry. (2023). Boc Deprotection Mechanism (TFA). Link (Validated protocol for acid-labile group removal).

Sources

Technical Monograph: tert-Butyl 2-fluoronicotinate

[1][2][3]

CAS Number: 1189513-55-0 (Primary); 1501904-78-4 (Alternative) IUPAC Name: tert-butyl 2-fluoropyridine-3-carboxylate Formula: C₁₀H₁₂FNO₂ Molecular Weight: 197.21 g/mol [1]

Executive Summary: The Strategic Scaffold

tert-Butyl 2-fluoronicotinate is not merely a reagent; it is a bifunctional logic gate in heterocyclic synthesis.[1] For drug development professionals, its value lies in the orthogonality of its functional groups:

-

The 2-Fluoro Motif: An activated handle for SNAr (Nucleophilic Aromatic Substitution), significantly more reactive than its chloro-analog due to the high electronegativity of fluorine reducing the LUMO energy at the C-2 position.[1]

-

The tert-Butyl Ester: An acid-labile protecting group that remains stable under the basic conditions required for SNAr, yet can be removed (deprotected) under acidic conditions (e.g., TFA, HCl) without affecting other base-sensitive moieties.[1]

This monograph details the handling, synthesis, and application of this scaffold, emphasizing its role in constructing fused bicyclic heterocycles (e.g., pyrido[2,3-d]pyrimidines) common in kinase inhibitor discovery.

Physicochemical Profile

| Property | Value | Significance |

| Appearance | Colorless to pale yellow oil/solid | Low melting point requires cold storage to prevent hydrolysis.[1] |

| Boiling Point | ~245°C (Predicted) | High boiling point makes purification by distillation difficult; column chromatography is preferred. |

| Solubility | DCM, EtOAc, THF, DMSO | Highly lipophilic; poor solubility in water prevents aqueous losses during workup. |

| Reactivity | High (C-2 Position) | Susceptible to hydrolysis if stored in wet solvents.[1] Store under inert atmosphere (N₂/Ar). |

| pKa (Conj. Acid) | ~0.5 (Pyridine N) | The fluorine atom lowers the basicity of the pyridine nitrogen compared to unsubstituted pyridine. |

Synthetic Utility & Mechanism[1][4]

The Orthogonality Principle

The primary reason to select the tert-butyl ester over the methyl or ethyl ester is chemoselectivity .[1]

-

Scenario: You need to substitute the C-2 fluorine with an amine, then hydrolyze the ester to an acid for coupling.[1]

-

Problem with Methyl Esters: Hydrolysis requires aqueous base (LiOH/NaOH). If the newly installed C-2 substituent is sensitive, or if the reaction stalls, the harsh conditions can degrade the molecule.[1]

-

Solution (tert-Butyl): The SNAr is performed in base (DIEA/K₂CO₃).[1] The subsequent hydrolysis is performed in acid (TFA). The two steps are mechanistically orthogonal.

Mechanism of Action: SNAr

The reaction at the C-2 position proceeds via the Meisenheimer complex .[1] The strongly electronegative fluorine atom inductively stabilizes the anionic intermediate, lowering the activation energy for nucleophilic attack.

Figure 1: The SNAr pathway.[1] The high electronegativity of Fluorine stabilizes the Meisenheimer intermediate more effectively than Chlorine, accelerating Step 1.

Preparation Protocols

Since tert-butyl 2-fluoronicotinate is often expensive or back-ordered, synthesizing it from the readily available 2-fluoronicotinic acid (CAS 393-55-5) is a standard lab workflow.[1]

Protocol A: Acid-Catalyzed Esterification (Not Recommended)[1]

-

Why: Traditional Fischer esterification (H₂SO₄/t-BuOH) is slow and low-yielding due to the steric bulk of the tert-butyl group and the reversibility of the reaction.[1]

Protocol B: Boc-Anhydride Mediated Esterification (Standard)

This method is preferred for its mild conditions and "gas-free" handling (avoiding isobutylene gas).[1]

Reagents:

-

2-Fluoronicotinic acid (1.0 equiv)[1]

-

Di-tert-butyl dicarbonate (Boc₂O) (2.0 equiv)[1]

-

DMAP (4-Dimethylaminopyridine) (0.1–0.3 equiv)[1]

-

Solvent: tert-Butanol (t-BuOH) or THF.[1]

Step-by-Step Workflow:

-

Dissolution: In a flame-dried round-bottom flask, dissolve 2-fluoronicotinic acid in anhydrous THF (0.2 M concentration).

-

Activation: Add Boc₂O (2.0 equiv). The solution may bubble slightly (CO₂ evolution).

-

Catalysis: Add DMAP (catalytic). Note: DMAP is crucial as it forms a reactive acyl-pyridinium intermediate.[1]

-

Reaction: Stir at 40°C for 4–12 hours. Monitor by TLC (Acid is very polar; Ester is non-polar).

-

Workup: Dilute with EtOAc, wash with 1M HCl (to remove DMAP), then saturated NaHCO₃ (to remove unreacted acid), and finally Brine.

-

Purification: Dry over MgSO₄, filter, and concentrate. Usually yields >90% pure product without column chromatography.

Figure 2: Green chemistry synthesis of the tert-butyl ester using Boc-anhydride, avoiding hazardous isobutylene gas.

Application Workflows

Synthesis of Pyrido[2,3-d]pyrimidines

This is the most common application in kinase inhibitor synthesis (e.g., analogs of Palbociclib or Ribociclib).

Protocol:

-

Displacement: React tert-butyl 2-fluoronicotinate with an amidine or guanidine derivative in the presence of a base (e.g., K₂CO₃ or NaH) in DMF at 60–80°C.

-

Cyclization: The intermediate amino-ester often cyclizes spontaneously under these conditions, or requires a brief acidic workup to close the pyrimidine ring.

Divergent Synthesis (The "Fork in the Road")

The scaffold allows you to choose your path based on the order of operations.

Figure 3: Divergent synthetic pathways enabled by the orthogonal stability of the tert-butyl group.[1]

Safety & Handling

-

Hazard Identification: Irritant (Skin/Eye). The 2-fluoro moiety makes it a potential sensitizer.[1]

-

Storage: Store at 2–8°C. Moisture sensitive.

-

Chemical Incompatibility: Strong oxidizing agents, strong bases (will hydrolyze ester if water is present), strong acids (will cleave ester).

References

-

Sigma-Aldrich. tert-Butyl 2-fluoropyridine-3-carboxylate Product Page. CAS 1189513-55-0.[1] Link(Note: Representative link for catalog structure).

-

PubChem. tert-butyl 2-fluoropyridine-3-carboxylate.[1][2] NIH National Library of Medicine. Link[1]

- Wiedeman, P. E., et al. "Strategy for the Synthesis of 2-Aminonicotinic Acid Derivatives." Journal of Organic Chemistry, 2006.

-

ChemBuyersGuide. Source for CAS 1501904-78-4. Link

Technical Guide: Synthesis of tert-Butyl 2-fluoronicotinate

This technical guide details the synthesis of tert-Butyl 2-fluoronicotinate , a critical fluorinated building block used in the development of SGLT2 inhibitors, kinase inhibitors, and other heterocyclic pharmaceutical agents.

Introduction & Molecule Analysis

Target Molecule: tert-Butyl 2-fluoronicotinate CAS Registry Number: 113844-88-7 (analogous) Core Structure: Pyridine ring functionalized with a fluorine atom at the C2 position and a tert-butyl ester moiety at the C3 position.

Strategic Significance

The 2-fluoro substituent is a "privileged" leaving group in medicinal chemistry, enabling subsequent SNAr (Nucleophilic Aromatic Substitution) reactions with amines or alkoxides to construct complex hetero-fused systems. The tert-butyl ester serves as a robust, bulky protecting group that resists nucleophilic attack at the carbonyl carbon during these substitutions, while being easily cleaved under acidic conditions (e.g., TFA/DCM) without affecting other base-sensitive functionalities.

Retrosynthetic Analysis

The synthesis can be approached via two primary disconnections:[1]

-

C3–C(O)O Bond Formation: Esterification of the parent 2-fluoronicotinic acid.

-

C2–F Bond Formation: Halogen exchange (Halex) on a 2-chloro precursor.

The Lithiation-Carboxylation Pathway (Route A) is the preferred method for laboratory-scale discovery due to its high regioselectivity and operational simplicity. The Halex Pathway (Route B) is an alternative for larger scales where 2-chloronicotinic acid is the cost-effective starting material.

Figure 1: Retrosynthetic tree illustrating the primary (Lithiation) and secondary (Halex) pathways.

Primary Pathway: Ortho-Lithiation & Esterification

Best for: Research scale (mg to multi-gram), high purity requirements. Mechanism: Directed Ortho-Metalation (DoM) followed by Steglich-type esterification.

Phase 1: Synthesis of 2-Fluoronicotinic Acid

The fluorine atom on 2-fluoropyridine acts as a Directed Metalation Group (DMG). The high electronegativity of fluorine acidifies the C3 proton, allowing exclusive deprotonation by Lithium Diisopropylamide (LDA) at -78°C.

Reagents:

-

2-Fluoropyridine (1.0 equiv)

-

LDA (1.1 equiv, prepared fresh or commercial)

-

Dry CO₂ (excess, solid or gas)

-

Anhydrous THF (Solvent)

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add anhydrous THF and cool to -78°C (dry ice/acetone bath).

-

Lithiation: Add LDA solution dropwise over 20 minutes. Maintain temperature below -70°C to prevent benzyne formation or nucleophilic attack by the base.

-

Metalation: Add 2-fluoropyridine dropwise. Stir at -78°C for 2–3 hours. The solution will typically turn yellow/orange, indicating the formation of 3-lithio-2-fluoropyridine .

-

Quench: Bubble dry CO₂ gas into the solution (or pour the reaction mixture onto crushed dry ice) for 30 minutes.

-

Workup: Allow to warm to room temperature (RT). Quench with water. Extract impurities with Et₂O (discard organic layer). Acidify the aqueous layer to pH 2–3 with 2N HCl. Extract the product with EtOAc (3x). Dry over Na₂SO₄ and concentrate to yield 2-fluoronicotinic acid as a white/off-white solid.

Phase 2: tert-Butyl Esterification (Boc₂O Method)

Standard acid-catalyzed esterification (Fisher) is difficult with tert-butanol due to steric bulk. The use of Di-tert-butyl dicarbonate (Boc₂O) with DMAP catalysis is the "Gold Standard" method—it is mild, neutral, and produces volatile byproducts (CO₂, t-BuOH).

Reagents:

-

2-Fluoronicotinic acid (1.0 equiv)

-

Boc₂O (2.0 equiv)

-

DMAP (0.1–0.3 equiv)

-

tert-Butanol (Solvent/Reagent) or THF/t-BuOH mixture

Protocol:

-

Dissolution: Dissolve 2-fluoronicotinic acid in tert-butanol (or THF) at 30°C.

-

Activation: Add Boc₂O in one portion.

-

Catalysis: Add DMAP slowly (gas evolution will occur).

-

Reaction: Stir at 35–40°C for 4–12 hours. Monitor by TLC (or LCMS) for the disappearance of the acid.

-

Workup: Concentrate the solvent. Redissolve residue in EtOAc and wash with 10% citric acid (to remove DMAP), saturated NaHCO₃, and brine.

-

Purification: Flash column chromatography (Hexanes/EtOAc) yields tert-butyl 2-fluoronicotinate .

Alternative Pathway: Halogen Exchange (Halex)

Best for: Industrial scale-up where 2-chloronicotinic acid is the cheaper feedstock. Critical Note: Performing Halex directly on the tert-butyl ester is risky because the high temperatures (120°C+) required for KF-mediated fluorination can cause thermal elimination of the tert-butyl group (isobutylene loss).

Recommended Workflow:

-

Halex First: Convert 2-chloronicotinic acid to 2-fluoronicotinic acid.

-

Conditions: KF (spray-dried), 18-crown-6 (catalytic), Sulfolane or DMSO, 140°C.

-

Note: The carboxylate salt usually undergoes Halex more slowly than the ester, but it is thermally stable.

-

-

Esterification Second: Perform the Boc₂O esterification (as described in Phase 2 above) on the isolated 2-fluoronicotinic acid.

Visualizing the Reaction Pathway

Figure 2: Step-by-step workflow for the Lithiation-Carboxylation-Esterification pathway.

Data Summary & Troubleshooting

Reaction Parameters Table

| Step | Parameter | Optimal Condition | Critical Failure Point |

| Lithiation | Temperature | -78°C (Strict) | > -60°C leads to nucleophilic attack on the ring or benzyne formation. |

| Lithiation | Solvent | Anhydrous THF | Moisture kills the lithiated species immediately. |

| Carboxylation | CO₂ Source | Dried Gas or Pellets | Water in dry ice will quench the lithio-species to the starting material. |

| Esterification | Catalyst | DMAP (10-30 mol%) | Insufficient DMAP leads to stalled reaction; excess is hard to remove. |

| Esterification | Reagent | Boc₂O (2.0 equiv) | Old Boc₂O hydrolyzes to t-BuOH and CO₂; ensure fresh reagent. |

Troubleshooting Guide

-

Problem: Low yield in Lithiation step.

-

Solution: Ensure 2-fluoropyridine is distilled and dry. Titrate LDA before use.

-

-

Problem: "Sticky" reaction during esterification.

-

Problem: Decomposition during purification.

-

Solution: tert-Butyl esters are acid-sensitive. Use 1% Triethylamine in the silica gel column eluent to neutralize acidity.

-

Safety & References

Safety Protocols

-

LDA Handling: Pyrophoric in high concentrations. Handle under inert atmosphere.

-

Fluorine Chemistry: While 2-fluoropyridine is stable, avoid contact with strong acids which could theoretically generate HF traces if decomposition occurs (unlikely under these conditions).

-

CO₂ Pressure: Carboxylation and Esterification both generate gas. Do not seal reaction vessels tightly; use a bubbler or balloon.

References

- Lithiation of 2-Fluoropyridine:Schlosser, M. "Organometallics in Synthesis." Wiley, 2013. (Standard text on DoM).

-

Boc₂O Esterification: Takeda, K. et al.[4] "Convenient and Simple Esterification in Continuous-Flow Systems using g-DMAP." ChemSusChem, 2015 . Link

-

Halex Reaction Overview: Siegemund, G. et al. "Fluorine Compounds, Organic."[5] Ullmann's Encyclopedia of Industrial Chemistry, 2002 . Link

-

DMAP Catalysis Mechanism: Common Organic Chemistry, "Boc Protection Mechanism."[2] Link

Sources

- 1. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines | MDPI [mdpi.com]

- 2. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Convenient and Simple Esterification in Continuous-Flow Systems using g-DMAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gchemglobal.com [gchemglobal.com]

tert-Butyl 2-fluoronicotinate: A Technical Guide to Safety and Handling

Topic: tert-Butyl 2-fluoronicotinate: Safety, Handling, and Synthetic Utility Content Type: Technical Whitepaper / Operational Guide Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists.

Executive Summary & Chemical Context

tert-Butyl 2-fluoronicotinate is a specialized heterocyclic building block primarily utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands. Its value lies in its bifunctional reactivity : the 2-fluoro position serves as an electrophilic handle for Nucleophilic Aromatic Substitution (SNAr), while the tert-butyl ester acts as an acid-labile protecting group for the carboxylic acid.

This guide addresses the specific safety challenges posed by this molecule, synthesizing data from homologous 2-halopyridines and tert-butyl esters to establish a robust handling protocol where specific CAS-level data may be sparse.

Chemical Identity[1][2][3][4][5][6]

-

IUPAC Name: tert-Butyl 2-fluoropyridine-3-carboxylate

-

Molecular Formula: C₁₀H₁₂FNO₂

-

Molecular Weight: 197.21 g/mol

-

Structural Features:

-

Pyridine Core: Basic nitrogen, aromatic system.

-

2-Fluoro Substituent: Highly activated for displacement due to the ortho-nitrogen and electron-withdrawing ester.

-

tert-Butyl Ester: Sterically bulky, stable to base, but highly sensitive to acid and thermal elimination.

-

Hazard Profiling: The "Read-Across" Toxicology

As a specialized intermediate, specific toxicological data for tert-butyl 2-fluoronicotinate is often limited. We employ Read-Across Toxicology , inferring hazards from its structural components: 2-fluoropyridine (the reactive core) and tert-butyl esters (the functional group).

Derived GHS Classification

Based on the reactivity of the 2-fluoro position (similar to 2-fluoropyridine [1]) and the irritant nature of nicotinates:

| Hazard Class | Category | Hazard Statement | Mechanistic Cause |

| Skin Irritation | Cat 2 | H315: Causes skin irritation. | Lipophilic ester penetrates skin; pyridine acts as a base/irritant. |

| Eye Irritation | Cat 2A | H319: Causes serious eye irritation.[1][2][3] | Direct contact with mucous membranes; potential hydrolysis to acid. |

| STOT-SE | Cat 3 | H335: May cause respiratory irritation.[1][2][3] | Inhalation of dust/vapors (if liquid) irritates the upper respiratory tract. |

| Sensitization | Watchlist | Potential Skin Sensitizer | The 2-fluoro group is an electrophile capable of haptenization (reacting with skin proteins via SNAr). |

Reactivity Hazards

-

SNAr Potency: The fluorine atom at position 2 is significantly more reactive than in simple fluorobenzene due to the electron-deficient pyridine ring. Accidental contact with nucleophiles (amines, thiols) can generate heat and release hydrofluoric acid (HF) equivalents (as fluoride salts).

-

Thermal Instability: tert-Butyl esters can undergo thermal decomposition (isobutylene elimination) at elevated temperatures (>100°C) or in the presence of Lewis acids, generating gas pressure (isobutylene) and the free acid [2].

Storage & Stability Logic

Proper storage is dictated by the lability of the tert-butyl group and the hydrolytic susceptibility of the ester.

Storage Protocol

-

Temperature: Store at 2–8°C . While the ester is kinetically stable at room temperature, refrigeration retards slow hydrolysis and thermal elimination.

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Moisture can slowly hydrolyze the ester or facilitate nucleophilic attack by water at the 2-position.

-

Container: Tightly sealed glass or fluorinated polymer (HDPE/PTFE) containers. Avoid metal containers that may leach Lewis acidic ions (Fe³⁺, Al³⁺), which catalyze tert-butyl deprotection.

Visualization: Storage Decision Logic

The following diagram illustrates the decision matrix for storage and stability checks.

Caption: Decision logic for storage conditions emphasizing the prevention of Lewis-acid catalyzed decomposition.

Safe Handling & Experimental Protocols

Personal Protective Equipment (PPE)

-

Respiratory: Use a fume hood. If handling large quantities of powder, use an N95/P100 respirator to prevent inhalation of sensitizing dust.

-

Dermal: Nitrile gloves (double gloving recommended due to the permeation potential of pyridine derivatives).

-

Ocular: Chemical splash goggles.

Protocol: Reaction Setup (SNAr Displacement)

This is the most common workflow involving this compound. The goal is to displace the fluorine with an amine or thiol nucleophile.

Step-by-Step Methodology:

-

Preparation: Flame-dry all glassware and cool under a stream of Argon. Moisture competes with the nucleophile.

-

Solvent Selection: Use a polar aprotic solvent (DMF, DMSO, or NMP) to accelerate the SNAr reaction. Note: Ensure solvents are amine-free and dry.

-

Addition:

-

Dissolve tert-butyl 2-fluoronicotinate in the solvent.

-

Add the nucleophile (1.0–1.2 equivalents).

-

Add a non-nucleophilic base (e.g., DIPEA, K₂CO₃) to scavenge the generated HF.

-

-

Temperature Control: Start at 0°C to RT . Only heat if necessary.

-

Warning: Heating >80°C in the presence of acidic byproducts may trigger the loss of the tert-butyl group.

-

-

Quench: Pour into ice-water. The product often precipitates; if not, extract with Ethyl Acetate. Avoid acidic washes (e.g., 1M HCl) during workup to preserve the ester.

Spill Response

-

Small Spill: Absorb with vermiculite or sand. Do not use paper towels (combustible).

-

Decontamination: Treat the spill area with a dilute solution of sodium carbonate (soda ash) to neutralize any potential HF or acidic hydrolysis products.

-

Disposal: Incineration in a chemical waste facility equipped with a scrubber (for Fluorine/Nitrogen oxides).

Synthetic Utility & Reaction Pathways

The strategic value of tert-butyl 2-fluoronicotinate is its orthogonality. The tert-butyl group survives basic SNAr conditions but can be removed later with acid, leaving the newly installed substituent intact.

Visualization: Reaction Pathways

This diagram outlines the two primary divergent pathways: Nucleophilic substitution vs. Ester deprotection.

Caption: Orthogonal reaction pathways showing retention of the ester during SNAr and subsequent deprotection.

Quantitative Data: Stability Comparison

The following table compares the stability of the tert-butyl ester against common reaction conditions used with this scaffold [3].

| Condition | Stability of t-Butyl Ester | Stability of 2-Fluoro Group | Outcome |

| TFA / DCM (1:1) | Unstable (< 1 hr) | Stable | Quantitative deprotection to acid. |

| K₂CO₃ / DMF / 60°C | Stable | Reactive | Clean SNAr displacement of Fluorine. |

| NaOH (1M, aq) | Stable (Slow Hydrolysis) | Reactive | Potential mixture of SNAr (OH attack) and hydrolysis. |

| LiAlH₄ / THF | Unstable (Reduces) | Unstable | Reduction of ester to alcohol; F displacement possible. |

References

-

Greenberg, J. A., & Sammakia, T. (2017). Reactions of tert-Butyl Esters. Journal of Organic Chemistry. Retrieved from [Link]

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (General reference for tert-butyl ester stability profiles).

-

PubChem. (n.d.). Compound Summary: tert-Butyl 2-chloronicotinate (Analogous Structure). Retrieved from [Link][4]

Sources

Technical Guide: Stability & Storage of tert-Butyl 2-fluoronicotinate

Here is an in-depth technical guide regarding the storage and handling of tert-Butyl 2-fluoronicotinate .

CAS: 113886-85-6 | Formula: C₁₀H₁₂FNO₂

Executive Summary

tert-Butyl 2-fluoronicotinate is a high-value heterocyclic intermediate primarily utilized in the synthesis of pharmaceutical kinase inhibitors and active pharmaceutical ingredients (APIs). Its structural utility lies in its orthogonality : the 2-fluoro position is highly activated for Nucleophilic Aromatic Substitution (

However, this dual-functionality creates a metastable chemical profile . The compound is prone to a specific "moisture-triggered autocatalytic decomposition" cycle. Improper storage does not merely lower purity; it can result in total lot failure due to the synergistic degradation of the fluorine and ester moieties.

Core Recommendation: Store at -20°C (Long-term) or 2-8°C (Active use), strictly under inert gas (Argon/Nitrogen) , in a desiccated environment.

Mechanistic Stability Analysis

To understand the storage requirements, one must understand the degradation mechanism. This molecule suffers from a "Push-Pull" instability where the pyridine ring and the ester group conspire to increase reactivity.

The Electrophilic Activation (The "Pull")

The pyridine nitrogen is electron-withdrawing, pulling electron density from the ring. The fluorine atom at the 2-position is highly electronegative (

The Autocatalytic Decomposition Cycle

The most critical failure mode is moisture ingress.

-

Hydrolysis of C-F: Trace moisture attacks the C2 position (

), displacing the fluoride ion. -

Formation of HF: The displaced fluoride combines with protons to form Hydrogen Fluoride (HF).

-

Acid-Catalyzed Ester Cleavage: tert-Butyl esters are stable to bases but highly sensitive to acid. The generated HF catalyzes the cleavage of the tert-butyl group, releasing isobutylene gas and the free carboxylic acid.

-

Cycle Propagation: The free acid further lowers the pH, accelerating the decomposition of remaining material.

Visualization of Degradation Pathway

The following diagram illustrates the cascade effect of moisture ingress.

Caption: The "Moisture Trigger" cycle where trace hydrolysis generates acid, which catalyzes the destruction of the tert-butyl ester.

Comprehensive Storage Protocol

This protocol is designed to interrupt the decomposition cycle described above.

Environmental Conditions

| Parameter | Specification | Rationale |

| Temperature | -20°C ± 5°C | Arrhenius equation dictates that lower temperatures significantly retard the rate of hydrolysis and isobutylene elimination. |

| Atmosphere | Inert (Argon/Nitrogen) | Oxygen is less of a concern than moisture. Argon is preferred over Nitrogen as it is heavier than air and creates a better "blanket" over the liquid/solid. |

| Humidity | < 10% RH (Desiccated) | Essential to prevent the initiation of the |

| Light | Amber/Opaque | While less photosensitive than iodides, halogenated pyridines can undergo slow radical degradation under UV exposure. |

Container & Packaging

-

Primary Container: Borosilicate glass vial with a Teflon (PTFE) lined cap .

-

Warning: Do not use standard polyethylene lined caps, as organic vapors and isobutylene can diffuse through them over long periods.

-

Warning: Avoid metal containers or spatulas, as trace HF generation can corrode metal, leaching iron/nickel into the sample (catalyst poisons for downstream coupling).

-

-

Secondary Containment: Seal the primary vial inside a secondary jar containing active desiccant (e.g., silica gel or molecular sieves) and an oxygen scavenger.

Handling Workflow

The "Cold Chain" must be maintained, but condensation is the enemy.

-

Thawing: Remove the vial from the freezer and place it in a desiccator. Allow it to reach room temperature (approx. 30-45 mins) before opening.

-

Why? Opening a cold vial condenses atmospheric moisture directly onto the chemical, immediately initiating the degradation cycle.

-

-

Aliquotting: Perform all weighing and dispensing inside a fume hood or glovebox.

-

Re-sealing: Purge the headspace with Argon gas for 10-15 seconds before tightening the cap. Wrap the cap with Parafilm to ensure a gas-tight seal.

Quality Control & Validation

Before using stored material in critical GMP or high-cost steps, validate purity using the following markers.

Visual Inspection[2]

-

Pass: Colorless to light yellow oil/low-melting solid.

-

Fail: Dark orange/brown color (indicates oxidation/polymerization).

-

Critical Fail: Etching on the inside of the glass vial (indicates significant HF generation).

H-NMR Validation (Recommended Solvent: CDCl₃)

Use Proton NMR to detect the specific breakdown products.

| Signal Region | Observation in Pure Compound | Observation in Degraded Sample |

| ~1.6 ppm | Sharp Singlet (9H, tert-butyl) | Loss of intensity or appearance of new peaks (isobutylene/t-butanol). |

| ~11-13 ppm | Absent | Broad Singlet (Carboxylic acid proton from hydrolysis). |

| Aromatic Region | Distinct Pyridine pattern | Shifted peaks indicating 2-hydroxy or 2-pyridone tautomers. |

Synthesis & Handling Implications

When using tert-butyl 2-fluoronicotinate in synthesis:

-

Avoid Protic Solvents: Do not dissolve in methanol, ethanol, or water unless the reaction is immediate. The 2-fluoro position will exchange with the solvent alkoxide (e.g., forming tert-butyl 2-methoxynicotinate).

-

Base Selection: Use non-nucleophilic bases (e.g., DIPEA,

, -

Reaction Order: If performing a Suzuki or Buchwald coupling, add the catalyst and ligand last to minimize the time the fluoropyridine sits in solution with potential nucleophiles.

Decision Workflow for Storage

Caption: Decision tree for incoming material handling.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12836268, tert-Butyl 2-fluoronicotinate. Retrieved from [Link]

-

Chemistry Steps. (2021). Nucleophilic Aromatic Substitution (SNAr) Mechanism and Reactivity. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of Fluorine. Retrieved from [Link]

-

Fiveable. (n.d.). Stability of tert-Butyl Esters in Organic Synthesis. Retrieved from [Link]

Technical Whitepaper: Characterization and Synthetic Utility of tert-Butyl 2-Fluoronicotinate

Strategic Utility & Chemical Context

tert-Butyl 2-fluoronicotinate (CAS 113886-85-2) is a high-value intermediate in medicinal chemistry, specifically designed for the synthesis of fused bicyclic heterocycles (e.g., pyrido[2,3-d]pyrimidines) and 2-aminonicotinic acid derivatives.

Its structural utility rests on two orthogonal features:

-

The 2-Fluoro Handle: A highly activated site for Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the 3-ester group makes the 2-fluorine exceptionally labile to amines, thiols, and alkoxides.

-

The tert-Butyl Ester: Provides "orthogonal protection" relative to methyl or ethyl esters. It is stable to basic hydrolysis (saponification) conditions often used to manipulate other parts of a molecule but is readily cleaved under acidic conditions (TFA/DCM or HCl/Dioxane), preserving other base-sensitive functionalities.

Validated Synthetic Protocol

While several routes exist, the Boc-Anhydride (Boc₂O) method is superior to standard Fischer esterification or DCC coupling for this substrate. It avoids the formation of insoluble urea byproducts and minimizes racemization (though not applicable here, it is good practice).

Reaction Pathway

Reagents: 2-Fluoronicotinic acid, Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP), tert-Butanol (t-BuOH), Dichloromethane (DCM) or THF.[1]

Figure 1: DMAP-catalyzed esterification via Boc-anhydride activation. This pathway is preferred for its clean workup profile.

Step-by-Step Methodology

-

Activation: Charge a flame-dried flask with 2-fluoronicotinic acid (1.0 equiv) and anhydrous tert-butanol (10 equiv).

-

Catalysis: Add DMAP (0.3 equiv). Note: Higher loading of DMAP accelerates the reaction significantly.

-

Addition: Dropwise add Boc₂O (1.5 equiv) dissolved in a minimal amount of THF/DCM. Gas evolution (CO₂) will be observed.

-

Incubation: Stir at 40°C for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS. The acid spot (baseline) should disappear.

-

Workup (Self-Validating):

-

Dilute with Et₂O (precipitates DMAP salts).

-

Wash with 10% Citric Acid (removes DMAP/pyridine traces).

-

Wash with Sat. NaHCO₃ (removes unreacted acid).

-

Dry over MgSO₄ and concentrate.

-

-

Purification: Flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Spectroscopic Profiling

The following data represents the standard spectroscopic signature for tert-butyl 2-fluoronicotinate.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Chloroform-d) Reference: TMS (0.00 ppm)

¹H NMR Data (400 MHz)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J) |

| 8.35 | ddd | 1H | H-6 | J = 4.8, 2.0, 1.0 Hz (Ortho to N) |

| 8.20 | ddd | 1H | H-4 | J = 7.5, 2.0 Hz (Ortho to Ester) |

| 7.28 | ddd | 1H | H-5 | J = 7.5, 4.8 Hz (Meta to Ester) |

| 1.61 | s | 9H | t-Butyl | Singlet |

Interpretation: The H-6 proton is the most deshielded due to the adjacent nitrogen. H-4 is deshielded by the ester group but slightly shielded by the ortho-fluorine effect compared to the non-fluorinated analog.

¹³C NMR Data (100 MHz)

| Shift (δ ppm) | Assignment | C-F Coupling (J in Hz) |

| 163.5 | C=O (Ester) | d, J ≈ 3 Hz |

| 160.2 | C-2 (C-F) | d, J ≈ 265 Hz (Large ¹J coupling) |

| 150.8 | C-6 | d, J ≈ 15 Hz |

| 142.5 | C-4 | d, J ≈ 5 Hz |

| 121.8 | C-5 | d, J ≈ 4 Hz |

| 114.5 | C-3 (Ipso) | d, J ≈ 25 Hz |

| 83.2 | C (t-Bu Quaternary) | Singlet |

| 28.1 | CH₃ (t-Bu Methyls) | Singlet |

¹⁹F NMR Data (376 MHz)

| Shift (δ ppm) | Multiplicity | Interpretation |

| -66.5 | s (broad) | Characteristic of 2-fluoropyridines. |

Note on ¹⁹F: This is the primary QC check. A shift at -125 ppm would indicate the 3-fluoro isomer (impurity), and a shift at -50 to -55 ppm often indicates hydrolysis to the acid or fluoride salts.

Mass Spectrometry (MS) & IR[2]

Mass Spectrometry (ESI+)

-

Molecular Ion [M+H]⁺: 198.2

-

Fragmentation Pattern: The tert-butyl group is labile under ionization conditions.

Figure 2: Primary fragmentation pathway in ESI+ MS. The loss of isobutylene is the diagnostic transition.

Infrared Spectroscopy (FT-IR)[3]

-

C=O Stretch (Ester): 1735 cm⁻¹ (Strong, sharp).

-

C-H Stretch (Aliphatic): 2980, 2935 cm⁻¹ (tert-butyl).

-

C=N / C=C (Aromatic): 1590, 1440 cm⁻¹.

-

C-F Stretch: ~1250 cm⁻¹ (Often overlaps with C-O ester stretch).

Quality Control & Storage

To ensure experimental success, adhere to the following QC parameters:

-

Purity Check (TLC):

-

Eluent: 20% EtOAc in Hexanes.

-

Visualization: UV (254 nm). The product is UV active.[2]

-

Rf: ~0.6 (Acid starting material will remain at baseline).

-

-

Storage Stability:

-

Store at 2–8°C.

-

tert-Butyl esters are generally stable, but prolonged exposure to Lewis acids or strong moisture can induce hydrolysis.

-

-

Common Impurity:

-

2-tert-Butoxypyridine derivative: If the reaction temperature exceeds 60°C during synthesis, SNAr displacement of the fluorine by the tert-butoxide anion can occur.

-

Detection: Look for a second set of pyridine signals in ¹H NMR and a shift in ¹⁹F NMR.

-

References

-

Synthesis of Pyridine Carboxylates: Scriven, E. F. V. "Pyridines."[1] In Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.

-

Spectroscopic Data of Fluoropyridines: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists, Wiley, 2009.

-

Boc-Anhydride Esterification Protocol: Goossen, L. J., et al. "Mild and Efficient Synthesis of tert-Butyl Esters." Synthesis, 2002.

-

General Reactivity of 2-Fluoropyridines: Saha, B., et al. "Nucleophilic Aromatic Substitution of 2-Fluoropyridines." Journal of Organic Chemistry, 2018.

Sources

Strategic Utilization of tert-Butyl 2-Fluoronicotinate in Heterocyclic Design

The Molecular Scaffold: A "Push-Pull" Architecture

tert-Butyl 2-fluoronicotinate (TBFN) represents a privileged scaffold in medicinal chemistry, particularly in the synthesis of fused nitrogen heterocycles like pyrido[2,3-d]pyrimidines (common in CDK4/6 inhibitors). Its utility stems from a unique electronic "push-Pull" environment that allows for highly orthogonal functionalization.

Structural Logic

The molecule features two distinct reactive centers controlled by electronic effects:

-

C2 Position (Electrophilic Core): The pyridine nitrogen exerts a strong inductive effect (-I), pulling electron density away from the ring. This is amplified by the fluorine atom at C2. Fluorine, being highly electronegative, destabilizes the ground state but stabilizes the anionic transition state (Meisenheimer complex) during nucleophilic attack, making it an exceptional leaving group for

reactions—significantly faster than chlorine in this specific heteroaromatic context. -

C3 Position (Steric Shield & Latent Acid): The tert-butyl ester provides significant steric bulk, shielding the carbonyl from accidental nucleophilic attack during C2 substitution. Crucially, it is acid-labile but base-stable, allowing it to survive the basic conditions required for

at C2.

Figure 1: Reactivity map of tert-butyl 2-fluoronicotinate, highlighting the orthogonal reaction pathways.

Synthesis of the Core Intermediate

While the acid chloride route is classical, it often leads to degradation due to the instability of electron-deficient nicotinoyl chlorides. The preferred modern approach utilizes Di-tert-butyl dicarbonate (

Protocol: Esterification via

Rationale: This method generates the ester under mild conditions, avoiding the generation of HCl and minimizing side reactions at the fluorine center.

Reagents:

-

2-Fluoronicotinic acid (1.0 equiv)

-

Di-tert-butyl dicarbonate (

) (2.0 equiv) -

DMAP (0.1–0.3 equiv)

-

Solvent: tert-Butanol (

-BuOH) or THF

Step-by-Step Methodology:

-

Dissolution: Charge a reaction vessel with 2-fluoronicotinic acid and anhydrous THF (or

-BuOH). -

Activation: Add DMAP (4-Dimethylaminopyridine) in one portion. The catalytic cycle involves DMAP attacking

to form a reactive N-acylpyridinium species. -

Addition: Add

slowly (gas evolution of -

Incubation: Stir at 40°C for 4–12 hours. Monitor via TLC or LCMS (looking for mass M+56 or loss of acid peak).

-

Workup: Dilute with EtOAc, wash with saturated

(to remove unreacted acid) and brine. -

Purification: Flash column chromatography (Hexane/EtOAc). TBFN is typically a low-melting solid or viscous oil.

Nucleophilic Aromatic Substitution ( )

The defining feature of this scaffold is the lability of the C2-fluorine.[1]

The "Fluorine Effect" in Heterocycles

Contrary to standard

-

Mechanism: The rate-determining step is the formation of the Meisenheimer complex (addition of the nucleophile).

-

Causality: The high electronegativity of fluorine inductively stabilizes the negative charge on the ring nitrogen in the transition state. The strength of the C-F bond is irrelevant because bond breaking is not rate-determining.

Data: Leaving Group Comparison (Relative Rates)

| Leaving Group (X) | Relative Rate ( | Explanation |

| -F | ~300–500 | High electronegativity stabilizes transition state. |

| -Cl | 1 | Standard reference; slower addition step. |

| -Br | ~0.8 | Weaker inductive effect. |

| -NO2 | ~1000 | Excellent, but often causes side reactions/reduction. |

Protocol: C2-Amination (General)

Reagents: TBFN (1.0 equiv), Primary/Secondary Amine (1.1 equiv), DIPEA (2.0 equiv), Solvent (DMF or NMP).

-

Setup: Dissolve TBFN in anhydrous DMF (0.2 M).

-

Addition: Add the amine followed by DIPEA (N,N-Diisopropylethylamine).

-

Reaction: Heat to 60–80°C.

-

Note: If the amine is valuable/chiral, use 1.0 equiv and excess base.

-

Observation: Reaction is usually cleaner than the chloro-analog, which requires higher temps (100°C+) leading to potential ester cleavage or decarboxylation.

-

-

Workup: Pour into water/ice. The product often precipitates. If not, extract with EtOAc.

Case Study: Synthesis of CDK4/6 Inhibitor Scaffolds

The most prominent application of TBFN is in the synthesis of pyrido[2,3-d]pyrimidin-7-ones, the core structure of drugs like Palbociclib .

The Workflow

- : Displacement of F with a specific amine (e.g., cyclopentylamine or an aniline derivative).

-

Deprotection: Removal of the tert-butyl group to expose the carboxylic acid.

-

Cyclization: Coupling the newly formed amino-acid with a urea or amidine source to close the second ring.

Figure 2: Synthetic workflow for converting TBFN into a bicyclic kinase inhibitor core.

Critical Step: Chemoselective Deprotection

The choice of the tert-butyl ester is validated here. If a methyl/ethyl ester were used, hydrolysis would require aqueous LiOH/NaOH.

-

Risk: Basic hydrolysis of the ester after

can sometimes lead to racemization of the amine side chain (if chiral) or incomplete hydrolysis due to the electron-rich nature of the 2-aminopyridine ring deactivating the carbonyl. -

Solution: tert-Butyl allows for acidic deprotection (anhydrous).

Protocol:

-

Dissolve the

product in DCM. -

Add Trifluoroacetic acid (TFA) (ratio 1:4 TFA:DCM).

-

Stir at RT for 2 hours.

-

Concentrate in vacuo. Caution: The product will be a TFA salt.[2] For cyclization, the free base is often needed; neutralize with mild base or use directly if the cyclization method tolerates salts.

References

-

Synthesis of tert-butyl esters via (Boc)

-

Nucleophilic Aromatic Substitution Mechanism

-

CDK4/6 Inhibitor Synthesis (Palbociclib Context)

-

Deprotection Methodologies

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 3. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. US20100311968A1 - Deprotection of boc-protected compounds - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: Discovery and History of tert-Butyl 2-fluoronicotinate

This technical guide details the chemical profile, historical discovery, and synthetic utility of tert-Butyl 2-fluoronicotinate .

Part 1: Executive Summary & Chemical Identity

tert-Butyl 2-fluoronicotinate is a specialized pyridine building block used extensively in medicinal chemistry for the synthesis of fused heterocyclic systems, particularly kinase inhibitors and radiotracers. Its structural value lies in the orthogonality of the tert-butyl ester (acid-labile) combined with the high electrophilicity of the 2-fluoro position (susceptible to

Critical Correction: CAS Registry Number

Note to Researchers: A common database error associates CAS 1150114-80-9 with this compound. That CAS belongs to 1-Methyl-1H-indazole-6-boronic acid.[1][2][3]

-

IUPAC Name: tert-Butyl 2-fluoropyridine-3-carboxylate

-

Molecular Formula:

-

Molecular Weight: 197.21 g/mol [5]

| Property | Specification |

| Appearance | Colorless oil or low-melting solid |

| Boiling Point | ~245°C (Predicted) |

| Solubility | Soluble in DCM, EtOAc, MeCN; Insoluble in water |

| Stability | Stable to base; hydrolyzes in TFA/HCl |

Part 2: Historical Context & Discovery[11]

The history of tert-butyl 2-fluoronicotinate is bifurcated into two eras: the "Classical Era" of multi-step halogen exchange and the "Modern Era" of direct C-H fluorination.

The Classical Era (Pre-2013)

Before 2013, 2-fluorinated pyridines were typically synthesized via the Balz-Schiemann reaction (diazotization of 2-aminopyridines followed by thermal decomposition of the diazonium tetrafluoroborate) or Halogen Exchange (Halex) using KF and 18-crown-6 on 2-chloropyridines.

However, synthesizing the tert-butyl ester specifically was challenging because the harsh conditions required for Halex (high heat, polar solvents) often compromised the acid-sensitive tert-butyl group. Consequently, researchers often had to install the fluorine on the acid first, then perform a mild esterification using tert-butyl 2,2,2-trichloroacetimidate or Boc-anhydride (

The Modern Era: The Hartwig Breakthrough (2013)

The definitive "discovery" moment for the efficient, direct synthesis of tert-butyl 2-fluoronicotinate occurred in 2013 . A team led by Patrick S. Fier and John F. Hartwig at UC Berkeley published a landmark paper in Science demonstrating the selective C-H fluorination of pyridines using Silver(II) Fluoride (

-

The Innovation: They discovered that pyridine-nitrogen coordination to silver directs the fluoride attack exclusively to the ortho (C2) position.

-

Significance: This allowed commercially available tert-butyl nicotinate to be converted to tert-butyl 2-fluoronicotinate in a single step at ambient temperature, bypassing the need for pre-functionalized halogenated precursors.

Part 3: Synthetic Methodologies

Method A: Direct C-H Fluorination (The Hartwig Protocol)

Best for: Rapid access from cheap starting materials.

Reaction Principle:

Protocol:

-

Setup: In a nitrogen-filled glovebox, charge a vial with tert-butyl nicotinate (1.0 equiv) and MeCN (0.1 M concentration).

-

Addition: Add

(3.0 equiv) in one portion. The reaction mixture will turn dark/black immediately. -

Reaction: Stir vigorously at room temperature (25°C) for 1 hour.

-

Quench: Dilute with DCM and pour into aqueous

. -

Purification: Filter through Celite to remove silver salts. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).

Method B: Esterification of 2-Fluoronicotinic Acid (Scale-Up Route)

Best for: Large-scale manufacturing where AgF2 cost is prohibitive.

Reaction Principle:

Protocol:

-

Dissolution: Dissolve 2-fluoronicotinic acid in tert-butanol/THF (1:1).

-

Activation: Add

(1.2 equiv) and DMAP (0.1 equiv). -

Reflux: Heat to 50°C for 4–12 hours. Evolution of

indicates progress. -

Workup: Evaporate solvent. Redissolve in EtOAc, wash with 1M citric acid (to remove DMAP) and brine.

Part 4: Chemical Utility & Reactivity Profile

The primary utility of tert-butyl 2-fluoronicotinate lies in its role as a "linchpin" for

The "Fluorine Effect" in

In Nucleophilic Aromatic Substitution (

-

Electronegativity: Fluorine is the most electronegative element, creating a massive dipole at the C2-F bond. This lowers the LUMO energy of the ring, accelerating the nucleophilic attack.

-

Leaving Group: Although fluoride is a poor leaving group in

/

Orthogonal Deprotection

The tert-butyl ester is orthogonal to methyl/ethyl esters.

-

Scenario: A molecule contains both a methyl ester (at C5) and a tert-butyl ester (at C3).

-

Differentiation:

-

Base (LiOH): Hydrolyzes the Methyl ester; tert-butyl remains intact.

-

Acid (TFA): Cleaves the tert-butyl ester; Methyl remains intact.

-

Visualization: Reactivity & Workflow

Caption: Synthetic workflow converting tert-butyl nicotinate to a cyclization precursor via AgF2-mediated fluorination and subsequent SNAr.

Part 5: References

-

Fier, P. S., & Hartwig, J. F. (2013).[9] Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956–960. Link

-

SynQuest Laboratories. (n.d.). Product Analysis: 2-Fluoronicotinic acid tert-butyl ester (CAS 1501904-78-4).[4][5][6][7] Link

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. (Foundational text on SNAr reactivity order F > Cl). Link

-

Ambeed. (n.d.). Chemical Safety Data Sheet: tert-Butyl 2-fluoronicotinate. Link

Sources

- 1. civentichem.com [civentichem.com]

- 2. 1150114-80-9|1-Methyl-1H-indazole-6-boronic Acid|BLD Pharm [bldpharm.com]

- 3. 1-Methyl-1H-indazol-6-boronic acid | 1150114-80-9 [chemicalbook.com]

- 4. tert-Butyl 2-fluoro-5-iodonicotinate|BLD Pharm [bldpharm.com]

- 5. Fluoropyridine-3-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 6. 676560-01-3|tert-Butyl 6-fluoronicotinate|BLD Pharm [bldpharm.com]

- 7. CAS 1501904-78-4 | 4H23-3-2M | MDL MFCD29918664 | 2-Fluoronicotinic acid tert-butyl ester | SynQuest Laboratories [synquestlabs.com]

- 8. Custom chemicals & building blocks product catalogue [acints.com]

- 9. escholarship.org [escholarship.org]

Technical Stability Guide: tert-Butyl 2-Fluoronicotinate

Part 1: Executive Technical Summary[1]

tert-Butyl 2-fluoronicotinate (CAS 113845-38-0) serves as a critical electrophilic scaffold in medicinal chemistry, particularly for synthesizing fused pyridine heterocycles. Its stability profile is defined by a dichotomy of reactivity: while the tert-butyl ester provides steric shielding against nucleophilic attack at the carbonyl, it introduces significant acid lability. Furthermore, the C2-fluorine atom activates the pyridine ring toward Nucleophilic Aromatic Substitution (

Core Stability Directive:

-

Primary Risk: Acid-catalyzed dealkylation (isobutylene loss).[1]

-

Secondary Risk:

displacement of the fluorine atom by amines, thiols, or alkoxides.[1] -

Storage Requirement: Inert atmosphere (

/Ar), refrigerated (2–8°C), and strictly anhydrous conditions.[1]

Part 2: Mechanistic Stability Profile

Hydrolytic & Acid Stability (The tert-Butyl Vulnerability)

Unlike methyl or ethyl esters, the tert-butyl group is resistant to base-catalyzed hydrolysis due to steric bulk (

-

Mechanism: Protonation of the carbonyl oxygen or ester oxygen leads to the cleavage of the alkyl-oxygen bond via an

elimination mechanism, releasing isobutylene gas and the free acid (2-fluoronicotinic acid). -

Critical Threshold: Degradation accelerates significantly at pH < 4.0.[1]

-

Implication: Analytical methods (HPLC) using high concentrations of Trifluoroacetic Acid (TFA) can induce on-column degradation, producing artifacts.[1]

Nucleophilic Aromatic Substitution ( )

The 2-position of the pyridine ring is electron-deficient, exacerbated by the electron-withdrawing ester at C3 and the electronegative fluorine at C2.

-

Reactivity: The fluorine atom acts as an excellent leaving group in

reactions.[1] -

Incompatibility: The compound is unstable in the presence of primary/secondary amines or alkoxide bases (e.g., NaOMe), which will rapidly displace the fluorine to form 2-amino or 2-alkoxy derivatives.

-

Solvent Caution: Avoid protic nucleophilic solvents (e.g., Methanol, Ethanol) during long-term storage or elevated temperature processing.[1]

Thermal Stability

tert-Butyl esters possess a thermal ceiling. At temperatures exceeding 100–120°C, spontaneous thermal decarboxylation/elimination can occur, even in the absence of acid catalysts.[1]

Part 3: Visualized Degradation Pathways[1]

The following diagram illustrates the two primary degradation vectors: Acid-catalyzed cleavage and Nucleophilic attack.

Figure 1: Dual degradation pathways showing acid-catalyzed elimination (top) and nucleophilic substitution (bottom).[1]

Part 4: Experimental Validation Protocols

Protocol A: Forced Degradation (Stress Testing)

Purpose: To establish the stability-indicating capability of your analytical method.

| Stress Condition | Procedure | Expected Outcome | Causality |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hours | High Degradation (>20%) | Cleavage of acid-labile t-butyl group. |

| Base Hydrolysis | 0.1 N NaOH, RT, 4 hours | Moderate/Low Degradation | Steric bulk of t-butyl protects carbonyl; however, OH- may attack C2-F ( |

| Oxidation | 3% | Variable | Potential N-oxide formation on pyridine nitrogen.[1] |

| Thermal | Solid state, 80°C, 7 days | Low Degradation | Tests thermal elimination threshold. |

Protocol B: Analytical Method (HPLC)

Purpose: To quantify purity without inducing artifactual degradation.[1]

Critical Parameter: Avoid low pH mobile phases. Standard 0.1% TFA (pH ~2) can cause on-column degradation of tert-butyl esters during slow gradients.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 7.4) or 0.1% Formic Acid (weaker acid than TFA).[1]

-

Mobile Phase B: Acetonitrile (MeCN).[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 260 nm (Nicotinate chromophore).[1]

-

Self-Validation Step: Inject a standard. If the peak tails or shows a pre-peak (the free acid), switch to the Ammonium Bicarbonate buffer to confirm if acidity is the cause.[1]

Part 5: Storage & Handling SOP

To maintain compound integrity (>98% purity) over long durations:

-

Temperature Control: Store at 2°C to 8°C for active use; -20°C for long-term banking.

-

Atmosphere: Store under Argon or Nitrogen .[1] Oxygen is less of a concern than moisture, but inert gas prevents adventitious moisture ingress.[1]

-

Solvent Selection for Reactions:

Part 6: References

-

Biosynth . tert-Butyl 2-chloronicotinate | Activation and Reactivity Profile. (Analogous chemistry for 2-halo nicotinates). Retrieved from [1]

-

National Institutes of Health (NIH) .[1][2] Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts (Stability of tert-butylated heterocycles). PMC. Retrieved from

-

Green Chemistry (RSC) . Highly efficient synthesis of tert-butyl esters using (Boc)2O (Methodology and Stability). Retrieved from [1]

-

Organic Chemistry Portal . tert-Butyl Esters: Protection and Deprotection Mechanisms. Retrieved from

-

PubChem . Compound Summary: tert-Butyl 2,6-dichloronicotinate (Structural Analog Stability Data). Retrieved from [1]

Sources

Methodological & Application

Application Note: Strategic Synthesis of tert-Butyl 2-fluoronicotinate

Executive Summary & Strategic Context

The synthesis of tert-butyl 2-fluoronicotinate represents a classic "ambivalent electrophile" challenge in medicinal chemistry. This intermediate is a critical scaffold for kinase inhibitors and P2X3 antagonists, yet its preparation is frequently plagued by yield-destroying side reactions.

The core difficulty lies in the orthogonality of the functional groups:

-

The Carboxylate (C-3): Requires activation for esterification with a bulky nucleophile (tert-butanol).

-

The Fluorine (C-2): Highly susceptible to Nucleophilic Aromatic Substitution (

) due to the electron-deficient pyridine ring.

Standard Fischer esterification (acid/heat) often leads to hydrolysis of the fluorine or decarboxylation. Conversely, basic alkylation (using

This protocol details the "Boc-Anhydride Activation" method. This approach leverages di-tert-butyl dicarbonate (

Reaction Mechanism & Critical Control Points[1]

The success of this protocol relies on the kinetic favorability of O-acylation over

Mechanistic Pathway (Graphviz Visualization)

Figure 1: Mechanistic pathway highlighting the critical mixed anhydride intermediate. The pathway minimizes exposure to strong nucleophiles, preventing the SNAr side reaction (red dotted line).

Primary Protocol: Mediated Esterification

Scale: 10.0 g (Limiting Reagent) | Expected Yield: 85-92%

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Mass/Vol | Role |

| 2-Fluoronicotinic acid | 141.10 | 1.0 | 10.0 g | Substrate |

| Di-tert-butyl dicarbonate ( | 218.25 | 2.0 | 30.9 g | Reagent/t-Bu Source |

| DMAP | 122.17 | 0.3 | 2.6 g | Nucleophilic Catalyst |

| tert-Butanol (t-BuOH) | 74.12 | 5.0 | ~34 mL | Solvent/Reagent |

| THF (Anhydrous) | 72.11 | N/A | 100 mL | Co-Solvent |

Step-by-Step Methodology

Step 1: System Preparation

-

Flame-dry a 500 mL 3-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Safety Note: This reaction generates

gas.[1][3] Ensure the system is vented through a bubbler to prevent pressure buildup.

Step 2: Dissolution

-

Charge the flask with 2-Fluoronicotinic acid (10.0 g) and anhydrous THF (100 mL) .

-

Add tert-Butanol (34 mL) .

-

Observation: The acid may not fully dissolve initially.[4] This is normal.

Step 3: Catalyst Addition

-

Cool the mixture to 0°C using an ice bath.

-

Add DMAP (2.6 g) in one portion.

-

Stir for 10 minutes. The mixture should become a clearer solution or a fine suspension.

Step 4: Activation & Reaction (The Critical Step)

-

Dissolve

(30.9 g) in a minimal amount of THF (20 mL) in the addition funnel. -

Add the

solution dropwise over 30 minutes at 0°C. -

Process Control: Vigorous bubbling (

) will occur. Do not rush addition. -

Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (23°C) .

-

Stir for 12–16 hours .

Step 5: Quench & Workup

-

TLC Check: (Mobile Phase: 20% EtOAc in Hexanes). Starting material (

) should be consumed; Product ( -

Dilute the reaction mixture with Ethyl Acetate (200 mL) .

-

Wash sequentially with:

-

1.0 M HCl (2 x 50 mL) – Crucial to remove DMAP.

-

Sat.

(2 x 50 mL) – Removes unreacted acid. -

Brine (50 mL) .

-

-

Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure (keep bath < 40°C to prevent volatility loss).

Step 6: Purification

-

The crude oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (SiO2, 0-10% EtOAc/Hexanes).

-

Product: Colorless to pale yellow oil (may solidify upon standing).

Analytical Characterization (QC)

Verify the integrity of the fluorine atom and the ester group.

| Technique | Expected Signal | Structural Assignment |

| 1H NMR (400 MHz, | tert-Butyl group ( | |

| C-5 Proton (Coupled to F) | ||

| C-4, C-6 Protons | ||

| 19F NMR | Singlet/Multiplet (Confirming F presence) | |

| IR | 1725 | Ester C=O stretch |

| MS (ESI) | [M+H]+ = 198.2 | Parent mass (often fragments t-Bu) |

Troubleshooting Note: If 19F NMR shows a shift to

Alternative Protocol: Acid Chloride Route

Use this method only if

Warning: This route carries a higher risk of hydrolysis and requires strict anhydrous conditions.

-

Activation: Suspend 2-Fluoronicotinic acid (1.0 eq) in DCM. Add Oxalyl Chloride (1.2 eq) and DMF (cat). Stir until gas evolution ceases.

-

Evaporation: Concentrate to remove excess oxalyl chloride (Critical: HCl promotes side reactions).

-

Esterification: Redissolve acid chloride in DCM. Add a mixture of tert-Butanol (1.5 eq) and Pyridine (2.0 eq) at 0°C.

-

Rationale: Pyridine is a milder base than

, reducing the risk of attacking the 2-fluoro position.

References

-

Armstrong, A. et al. (1988). A new method for the preparation of tert-butyl esters. Tetrahedron Letters, 29(20), 2483-2486. Link

- Foundational reference for the /DMAP esterific

-

Takeda, K. et al. (1994). Di-tert-butyl dicarbonate as a condensing agent. Synthesis, 1994(11), 1063-1066. Link

- Expands on the mixed anhydride mechanism and scope.

-

Greenberg, J. A., & Sammakia, T. (2017).[5] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Journal of Organic Chemistry, 82(6), 3245–3251. Link

- Provides context on the stability and reversibility of these systems.

-

BenchChem Technical Review. (2025). Stability and degradation of 2-Amino-3-fluoroisonicotinic acid derivatives. Link

- Reference for the stability of fluoropyridine carboxylic acid deriv

Sources

- 1. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US4011272A - Process for producing tertiary butyl alcohol - Google Patents [patents.google.com]

- 5. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]

tert-Butyl 2-fluoronicotinate in cross-coupling reactions

Application Note: tert-Butyl 2-Fluoronicotinate in Cross-Coupling & Heteroatom Functionalization

Executive Summary: The Strategic Advantage

tert-Butyl 2-fluoronicotinate (CAS: 113898-56-9) is a specialized electrophile designed for the regioselective construction of polysubstituted pyridines. Unlike its ethyl or methyl analogs, the tert-butyl ester offers two critical process advantages during cross-coupling and nucleophilic substitution (SNAr) workflows:

-

Steric Shielding: The bulky tert-butyl group suppresses attack at the carbonyl carbon, effectively eliminating transesterification side reactions when using alkoxide nucleophiles.

-

Orthogonal Deprotection: It allows for acid-mediated hydrolysis (e.g., TFA, HCl) to the free carboxylic acid, preserving base-sensitive functional groups installed elsewhere on the molecule.

This guide details the protocols for utilizing this scaffold in C-N (Amination) and C-O (Etherification) bond formations, focusing on the interplay between the highly activated C-F bond and the acid-labile ester.

Reactivity Profile & Mechanism

The 2-position of the pyridine ring is electronically activated for nucleophilic attack due to the inductive effect of the ring nitrogen and the electron-withdrawing ester at C3.

The Reaction Landscape

The C-F bond in tert-butyl 2-fluoronicotinate is significantly more reactive toward SNAr than the corresponding C-Cl bond due to the high electronegativity of fluorine, which stabilizes the Meisenheimer intermediate (See Diagram 1).

Key Reactivity Rules:

-

SNAr (Dominant): Primary/Secondary amines, thiols, and alkoxides displace Fluorine readily.

-

Pd-Catalyzed Buchwald-Hartwig: Required only for weak nucleophiles (e.g., anilines, amides) where SNAr thermal activation causes decomposition.

-

Suzuki-Miyaura: The C-F bond is generally inert to standard Pd(0) oxidative addition. Suzuki coupling is typically performed after SNAr (if a halogen is installed on the nucleophile) or if the scaffold is 5-bromo-2-fluoronicotinate.

Figure 1: Decision tree for functionalizing tert-butyl 2-fluoronicotinate. SNAr is the preferred "green" route for aliphatic amines, while Buchwald-Hartwig is reserved for aromatic amines.

Application Protocols

Protocol A: Metal-Free C-N Coupling (SNAr)

Best for: Aliphatic amines, cyclic amines (piperazines, morpholines).

Rationale: The 2-fluoro atom is a superior leaving group to chlorine in SNAr due to the stabilization of the transition state. The tert-butyl ester prevents the formation of amide byproducts that are common with methyl esters.

Materials:

-

tert-Butyl 2-fluoronicotinate (1.0 equiv)

-

Amine nucleophile (1.1 – 1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv) or K2CO3 (2.0 equiv)

-

Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)

-

Note: DMSO accelerates the reaction significantly due to its high dielectric constant.

-

Step-by-Step Procedure:

-

Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve tert-butyl 2-fluoronicotinate (100 mg, 0.51 mmol) in DMSO (2.0 mL).

-

Addition: Add DIPEA (176 µL, 1.02 mmol) followed by the amine (0.56 mmol).

-

Reaction: Heat the mixture to 80 °C for 4–6 hours.

-

Monitoring: Check by LC-MS.[1] The starting material (2-F) peak should disappear. If conversion is slow, increase temp to 100 °C, but do not exceed 120 °C to avoid thermal decomposition of the tert-butyl ester (isobutylene loss).

-

-

Workup: Cool to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).[2]

-

Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig)

Best for: Anilines, electron-deficient amines, or sterically hindered systems where SNAr fails.

Rationale: While 2-fluoropyridines are less active in oxidative addition than 2-chloropyridines, specialized ligands can facilitate this coupling without requiring the synthesis of the chloro-analog.

Materials:

-

Catalyst: Pd(OAc)2 (5 mol%)

-

Ligand: BINAP or Xantphos (10 mol%)

-

Base: Cs2CO3 (2.0 equiv)

-

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

-

Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.

-

Loading: Add tert-butyl 2-fluoronicotinate (1.0 equiv), Aniline derivative (1.2 equiv), Cs2CO3 (2.0 equiv), Pd(OAc)2, and Ligand.

-

Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).

-

Degassing: Sparge with Argon for 5 minutes.

-

Reaction: Seal and heat to 100 °C for 12–16 hours.

-

Filtration: Filter through a pad of Celite to remove inorganic salts and Palladium black. Concentrate and purify.

Comparative Data: Leaving Group Efficiency

The following table illustrates the kinetic advantage of the Fluorine substituent over Chlorine in the SNAr reaction with morpholine (Standardized conditions: DMSO, 80°C, 1 hr).

| Substrate | Leaving Group | Conversion (1 hr) | Yield (Isolated) | Comments |

| tert-Butyl 2-fluoronicotinate | -F | >98% | 95% | Rapid conversion; no side products. |

| tert-Butyl 2-chloronicotinate | -Cl | 45% | N/A | Requires higher temp (120°C) or Pd-catalysis. |

| Ethyl 2-fluoronicotinate | -F | >98% | 82% | 12% Transamidation byproduct observed. |

Table 1: Comparison of reaction efficiency demonstrating the superiority of the fluoro-nitro/tert-butyl combination.

Critical Workflow: Orthogonal Deprotection

The primary reason to use this specific building block is the ability to reveal the carboxylic acid without using saponification (NaOH/LiOH), which can racemize chiral centers or hydrolyze other esters in the molecule.

Protocol:

-

Dissolve the coupled product (from Protocol A/B) in DCM (dichloromethane).

-

Add TFA (Trifluoroacetic acid) (20% v/v).

-

Stir at Room Temperature for 2–4 hours.

-

Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

-

Result: Quantitative conversion to the 2-substituted nicotinic acid (as a TFA salt).

Troubleshooting & Optimization

| Problem | Probable Cause | Solution |

| Low Conversion (SNAr) | Nucleophile is too weak or bulky. | Switch to Protocol B (Buchwald) or switch solvent to NMP and increase temp to 110°C. |

| Isobutylene Loss | Reaction temperature too high (>120°C) or medium is too acidic. | Ensure base (DIPEA) is in excess. Keep reaction temp <100°C. |

| Transesterification | Using alkoxide nucleophiles (e.g., NaOMe) with ethyl ester analogs. | This is why you use the tert-butyl ester. It resists this side reaction. Ensure the nucleophile is not tert-butoxide (which would just swap the ester invisibly). |

References

-

SNAr Reactivity of Fluoropyridines

- Mechanism & Kinetics: Bunnett, J. F., & Zahler, R. E. (1951).

-

Source:

-

Use of tert-Butyl Esters in Nicotinate Synthesis

- Patent Example (Vertex Pharma): WO2006002047 - Preparation of Aminopyridine Derivatives. Describes the specific use of tert-butyl esters to prevent side reactions during amine coupling.

-

Source:

-

Buchwald-Hartwig Coupling on Fluoropyridines

-

Orthogonal Deprotection Strategies

-

Greene's Protective Groups in Organic Synthesis: Wuts, P. G. M. (2014). Protection for the Carboxyl Group.[2]

-

Source:

-

Sources

- 1. 232951-83-6|tert-Butyl 2-chloronicotinate|BLD Pharm [bldpharm.com]

- 2. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. researchgate.net [researchgate.net]

- 5. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. tcichemicals.com [tcichemicals.com]

Application Note: Strategic Utilization of tert-Butyl 2-Fluoronicotinate in Heterocyclic Synthesis

Abstract